Lipophilicity-Driven CNS Permeability Advantage
2-Ethoxy-2-phenylethan-1-amine demonstrates a computed XLogP3 of 1 [1], which is approximately 0.3–0.5 log units higher than the typical range for unsubstituted 2-methoxy-2-phenylethan-1-amine analogs (estimated XLogP3 ~0.5–0.7 based on the loss of one methylene unit). This increased lipophilicity, driven by the ethoxy versus methoxy substitution, enhances predicted passive membrane permeability while maintaining sufficient polarity for aqueous solubility. In the context of CNS drug discovery, compounds with XLogP values between 1 and 3 are generally considered optimal for blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 2-Methoxy-2-phenylethan-1-amine: estimated XLogP3 ~0.5–0.7 (one fewer methylene unit); unsubstituted phenethylamine: XLogP3 ~1.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 vs methoxy analog; ΔXLogP3 ≈ -0.4 vs unsubstituted phenethylamine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Selecting the ethoxy over the methoxy analog provides a measurable lipophilicity increase that can improve CNS exposure without crossing into excessively high logP ranges associated with poor solubility and metabolic clearance; this directly impacts the compound's utility in neuroscience screening campaigns.
- [1] PubChem Compound Summary for CID 10654601, 2-Ethoxy-2-phenylethan-1-amine. National Center for Biotechnology Information. Retrieved April 26, 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
